(3-Propoxyphenyl)methanamine hydrochloride, with the molecular formula and a molecular weight of 201.7 g/mol, is a chemical compound utilized primarily in research and industrial applications. This compound is classified as an amine due to the presence of the amine functional group in its structure. It is specifically designed for one-step synthesis processes, allowing for streamlined routes to target compounds in various chemical reactions.
The synthesis of (3-Propoxyphenyl)methanamine hydrochloride typically involves a reductive amination process. In this reaction, 3-propoxybenzaldehyde reacts with ammonia or another amine source under controlled conditions. The aldehyde group is reduced to form the corresponding amine.
The molecular structure of (3-Propoxyphenyl)methanamine hydrochloride can be represented as follows:
The structure features a propoxy group attached to a phenyl ring, with the amine group directly linked to the aromatic system.
InChI=1S/C10H15NO.ClH/c1-2-6-12-10-5-3-4-9(7-10)8-11;/h3-5,7H,2,6,8,11H2,1H3;1H
PGWOBIDEBKQWRC-UHFFFAOYSA-N
These identifiers enable precise identification of the compound in chemical databases.
(3-Propoxyphenyl)methanamine hydrochloride is capable of undergoing several types of chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for (3-Propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound acts as a ligand that binds to these targets, modulating their activity. This interaction can influence various biological pathways, making it valuable in biochemical research.
The compound exhibits basic properties typical of amines and can participate in acid-base reactions. Its stability under various conditions depends on environmental factors such as pH and temperature.
Relevant analyses indicate that (3-Propoxyphenyl)methanamine hydrochloride maintains stability under standard laboratory conditions but may undergo degradation under extreme pH levels or temperatures.
(3-Propoxyphenyl)methanamine hydrochloride has diverse applications across multiple fields:
Its versatility makes it an important compound in both academic research and industrial applications.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2